2-keto-L-gluconate
Overview
Description
2-Keto-L-gluconate: is an organic compound that belongs to the class of sugar acids and derivatives. It is a key intermediate in various biochemical pathways and industrial processes. This compound is known for its role in the production of vitamin C (ascorbic acid) and other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Keto-L-gluconate can be synthesized through several methods. One common approach involves the oxidation of L-sorbose using specific bacterial strains such as Gluconobacter oxydans. This process converts L-sorbose into 2-keto-L-gulonic acid, which can then be further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced via a two-stage fermentation process. Initially, D-glucose is converted to calcium 2,5-diketo-D-gluconate by a mutant strain of Erwinia sp. This intermediate is then reduced to calcium 2-keto-L-gulonate using a mutant strain of Corynebacterium sp. The final product, this compound, is obtained through further chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 2-Keto-L-gluconate undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using specific enzymes or chemical reducing agents.
Esterification: This compound can be esterified with methanol to form methyl 2-keto-L-gulonate.
Major Products: The major products formed from these reactions include various keto acids and esters, which are valuable intermediates in the synthesis of other chemicals and pharmaceuticals.
Scientific Research Applications
2-Keto-L-gluconate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of vitamin C and other important chemicals.
Medicine: this compound is investigated for its potential therapeutic applications and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of 2-keto-L-gluconate involves its participation in various biochemical pathways. In microbial systems, it is converted to other metabolites through enzymatic reactions. For example, in the production of vitamin C, this compound is an intermediate that undergoes further transformations to yield the final product . The molecular targets and pathways involved include specific enzymes such as 2-keto-L-gulonate reductase and L-idonate 5-dehydrogenase .
Comparison with Similar Compounds
2-Keto-D-gluconate: Another keto acid that is widely used in industrial applications.
5-Keto-D-gluconate: A precursor for the synthesis of L-tartrate and other chemicals.
2,5-Diketo-D-gluconate: An intermediate in the production of vitamin C and other valuable compounds.
Uniqueness: 2-Keto-L-gluconate is unique due to its specific role in the synthesis of vitamin C and its involvement in various biochemical pathways. Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUYCZFBVCCYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859528 | |
Record name | Hex-2-ulosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-L-gluconate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73803-83-5, 669-90-9, 91548-32-2, 342385-52-8 | |
Record name | 2-Hexulosonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73803-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ketogluconic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC87544 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Xylo-hex-2-ulosonic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Keto-L-gluconate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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